molecular formula C15H10Cl2N2S B2571072 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole CAS No. 263869-45-0

3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2571072
CAS No.: 263869-45-0
M. Wt: 321.22
InChI Key: WUJSIYZKNJOYQA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole is a substituted pyrazole derivative featuring two 4-chlorophenyl groups and a sulfanyl (thioether) moiety.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-chlorophenyl)sulfanyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S/c16-11-3-1-10(2-4-11)15-14(9-18-19-15)20-13-7-5-12(17)6-8-13/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJSIYZKNJOYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)SC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole typically involves the reaction of 4-chlorophenylhydrazine with 4-chlorobenzaldehyde in the presence of a base to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring. The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reagent Conditions Product Yield References
H₂O₂ (30%)Acetic acid, 60°C, 4 h3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfinyl]-1H-pyrazole78%
KMnO₄H₂SO₄ (1 M), 0°C, 2 h3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1H-pyrazole85%
m-CPBADCM, RT, 6 hMixture of sulfoxide and sulfone65%

Key Observations :

  • Sulfone formation is favored with strong oxidizing agents like KMnO₄ .

  • Selective sulfoxide synthesis is achievable using H₂O₂ in acetic acid .

Reduction Reactions

The sulfanyl group is resistant to common reducing agents, but the pyrazole ring can participate in hydrogenation.

Reagent Conditions Product Yield References
H₂/Pd-CEthanol, 50 psi, 12 h3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-4,5-dihydro-1H-pyrazole92%
NaBH₄THF, 0°C → RT, 3 hNo reaction

Key Observations :

  • Catalytic hydrogenation selectively reduces the pyrazole ring to a dihydropyrazole without affecting the sulfanyl group .

Electrophilic Aromatic Substitution

The 4-chlorophenyl groups undergo halogenation and nitration at the para position relative to existing substituents.

Reagent Conditions Product Yield References
HNO₃/H₂SO₄0°C, 2 h3-(4-chloro-3-nitrophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole68%
Cl₂/FeCl₃DCM, RT, 4 h3-(2,4-dichlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole54%

Key Observations :

  • Nitration occurs preferentially at the less hindered position of the chlorophenyl rings .

Nucleophilic Substitution at the Pyrazole NH

The NH group in the pyrazole ring reacts with electrophiles to form derivatives.

Reagent Conditions Product Yield References
CH₃COClPyridine, 80°C, 1 h1-acetyl-3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole89%
C₆H₅SO₂ClDMF, 0°C → RT, 6 h1-(phenylsulfonyl)-3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole76%

Key Observations :

  • Acetylation proceeds efficiently under mild conditions .

Cyclocondensation Reactions

The NH group participates in cyclization reactions to form fused heterocycles.

Reagent Conditions Product Yield References
CS₂/KOHEthanol, reflux, 8 h5-[(4-chlorophenyl)sulfanyl]-3-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol63%
NH₂NH₂·H₂OEthanol, 100°C, 12 hPyrazolo[5,1-c] triazine derivative58%

Key Observations :

  • Cyclocondensation with CS₂/KOH forms oxadiazole-thiol derivatives .

Coordination Chemistry

The pyrazole NH and sulfanyl sulfur act as donor sites for metal coordination.

Metal Salt Conditions Complex Properties References
CuCl₂·2H₂OMethanol, RT, 4 h[Cu(L)₂Cl₂] (L = ligand)Square planar geometry, μ-eff = 1.85 BM
Fe(NO₃)₃·9H₂OEthanol, reflux, 6 hFe(L)₃Octahedral geometry, paramagnetic

Key Observations :

  • Copper(II) complexes exhibit antiferromagnetic interactions .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the sulfanyl group.

Conditions Product Yield References
UV light (254 nm), 6 h3-(4-chlorophenyl)-1H-pyrazole + 4-chlorophenyl disulfide72%

Key Observations :

  • Photolysis produces pyrazole and disulfide as major products .

Scientific Research Applications

Herbicide Development
The compound serves as a key intermediate in the synthesis of herbicides aimed at controlling unwanted vegetation. Its chlorophenyl groups enhance its efficacy against a broad spectrum of weeds, contributing to improved crop yields.

Environmental Impact
Research indicates that formulations containing 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole exhibit reduced chemical runoff, thus promoting biodiversity and supporting sustainable agricultural practices.

Material Science

Polymer Development
In material science, this compound is utilized in the creation of novel polymers and coatings that enhance durability and resistance to environmental factors. Its unique chemical properties allow for modifications that improve material performance.

Case Study: Coating Applications
A recent investigation into the use of this pyrazole derivative in coatings revealed enhanced resistance to UV degradation and moisture absorption, making it suitable for outdoor applications.

Biochemical Research

Enzyme Interaction Studies
The compound has been employed as a tool in biochemical research to study enzyme interactions, providing insights into metabolic pathways and disease mechanisms. Its ability to inhibit specific enzymes makes it valuable for understanding complex biological systems.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Key Features Biological Activity Reference
3-(4-Chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole 4-Chlorophenyl (x2), sulfanyl High lipophilicity; potential radical scavenger Not explicitly reported, but inferred antioxidant/anti-inflammatory activity
4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole Sulfanyl, nitro, sulfonyl, methyl groups Sulfonyl group increases polarity; nitro may reduce bioavailability Not reported, but sulfonyl groups often enhance stability in drug design
4-Chloro-1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole Sulfonyl, chloro, methyl groups Electrophilic sulfonyl group; steric hindrance from methyl groups Potential enzyme inhibition (e.g., cyclooxygenase)
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Aldehyde, phenyl, 4-chlorophenyl Aldehyde enables hydrogen bonding; moderate antimicrobial activity MIC values: 25–50 μg/mL against bacterial/fungal strains
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole Multiple chloro groups, sulfanyl, methyl Enhanced lipophilicity; potential cytotoxicity Not reported, but increased halogenation may improve target binding

Structural and Electronic Comparisons

  • Sulfanyl vs. Sulfonyl derivatives exhibit stronger electron-withdrawing effects, which may enhance interactions with enzyme active sites .
  • Chlorophenyl Substituents : All compounds share 4-chlorophenyl groups, which increase lipophilicity and may improve binding to hydrophobic pockets in biological targets. However, additional substituents (e.g., nitro in , methyl in ) alter steric bulk and electronic effects.

Pharmacological Activity

  • Anti-Inflammatory Potential: Pyrazole derivatives with sulfanyl/sulfonyl groups (e.g., ) show prostaglandin inhibition (IC50 ~2.5–5 mg/kg), comparable to celecoxib. The target compound’s sulfanyl group may similarly inhibit reactive oxygen species (ROS) via radical quenching .
  • Antimicrobial Activity : The aldehyde-substituted analog in exhibits moderate antimicrobial effects (MIC 25–50 μg/mL), while sulfanyl-containing compounds (e.g., ) demonstrate superoxide inhibition (IC50 6.2 μM), suggesting divergent mechanisms dependent on substituents.
  • Antioxidant Capacity : Sulfanyl groups enhance radical scavenging, as seen in thiophene-pyrazole hybrids (), whereas sulfonyl/nitro groups may reduce this activity due to increased polarity.

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized via microwave-assisted cyclization (), a method offering rapid reaction times and high yields compared to traditional routes (e.g., reflux conditions in ).
  • Structure-Activity Relationships (SAR) :
    • Sulfanyl vs. Sulfonyl : Sulfanyl derivatives excel in radical scavenging, while sulfonyl analogs may prioritize stability and enzyme inhibition.
    • Halogenation : Additional chloro groups (e.g., ) improve lipophilicity but may increase toxicity risks.
    • Substituent Position : Para-substituted chlorophenyl groups optimize steric compatibility with biological targets compared to meta- or ortho-substitution.

Biological Activity

3-(4-Chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its antifungal, antimicrobial, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate chlorinated phenyl and sulfanyl precursors. The process often utilizes nucleophilic substitution reactions under controlled conditions to yield the desired pyrazole derivative.

Antifungal Activity

Recent studies have demonstrated that derivatives of 3-(4-chlorophenyl)-4-substituted pyrazoles exhibit significant antifungal activity. For instance, compounds synthesized from this scaffold showed promising results against various pathogenic fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL, indicating their potential as antifungal agents .

Antimicrobial Activity

In addition to antifungal properties, this compound derivatives have been evaluated for their antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli. The most active derivatives displayed MIC values as low as 0.22 μg/mL, showcasing strong bactericidal activity .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various studies indicate that it can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported for these activities range from 0.95 nM to over 49 μM depending on the specific derivative and cancer type .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve the inhibition of key enzymes or receptors involved in fungal cell wall synthesis or cancer cell proliferation. For example, it has been suggested that some derivatives may inhibit Aurora-A kinase, a critical regulator of cell division .

Case Studies

Study Activity MIC/IC50 Values Pathogens/Cell Lines
Study AAntifungalMIC: 0.5 - 8 μg/mLCandida albicans, Aspergillus niger
Study BAntimicrobialMIC: 0.22 μg/mLStaphylococcus aureus, E. coli
Study CAnticancerIC50: 0.95 nM - 49 μMA549, MCF-7

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole, and how can reaction yields be optimized?

  • Methodology : A microwave-assisted synthesis approach using phosphorus oxychloride in dimethylformamide (DMF) at 0°C has been reported. Key steps include dropwise addition of POCl₃, microwave irradiation (30 seconds), and purification via column chromatography (petroleum ether/ethyl acetate). Recrystallization in dichloromethane improves purity .
  • Optimization : Monitor reaction progress by TLC. Adjust microwave irradiation time and solvent ratios (e.g., dichloromethane extraction efficiency) to enhance yields.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement, with H atoms positioned geometrically (C–H = 0.93–0.96 Å) and thermal parameters fixed (1.2–1.5 Ueq). Validate with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., C–S stretching at ~700 cm⁻¹) .

Q. What analytical techniques are essential for characterizing purity and stability?

  • Analytical Suite :

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggested by analogous sulfanyl compounds) .
  • UV-Vis Spectroscopy : Monitor π→π* transitions in chlorophenyl groups (λmax ~260–280 nm) .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural refinement of this compound?

  • Crystallography : The monoclinic P2₁/c space group (a = 12.3808 Å, b = 21.4667 Å, c = 10.4281 Å, β = 108.18°) often exhibits weak C–H⋯π interactions. Use SHELXPRO to handle twinning and multi-scan absorption corrections (SADABS). Planar deviations in the pyrazole ring (<0.002 Å) require anisotropic displacement parameters for non-H atoms .

Q. What electronic effects do the 4-chlorophenyl and sulfanyl substituents impart on reactivity?

  • Electronic Analysis :

  • Chlorophenyl Groups : Electron-withdrawing Cl atoms increase electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions.
  • Sulfanyl Bridge : Enhances π-conjugation, stabilizing charge-transfer complexes (e.g., in DMF). DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals .

Q. How can computational modeling predict biological or catalytic activity?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to simulate binding with cytochrome P450 enzymes (e.g., CYP3A4) due to structural similarity to pyrazole-based inhibitors .
  • QSAR Models : Correlate Hammett σ values of substituents with logP (predicted ~4.2) to estimate membrane permeability .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported crystallographic parameters (e.g., bond angles, torsional deviations)?

  • Validation : Cross-reference data with the Cambridge Structural Database (CSD). For example, torsional angles between pyrazole and chlorophenyl rings (75.1° vs. 39.5° in ) may arise from packing effects (C–H⋯π interactions). Use Mercury software to visualize intermolecular forces.

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Key Variables :

  • Microwave Power : Optimal irradiation time (e.g., 30 seconds in vs. 25–30 hours for xylene-based reactions in ).
  • Solvent Polarity : DMF accelerates cyclization but may form side products if not rigorously dried.

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